molecular formula C16H26O2 B13890950 1,3-Benzenediol, 4-decyl- CAS No. 53156-47-1

1,3-Benzenediol, 4-decyl-

Cat. No.: B13890950
CAS No.: 53156-47-1
M. Wt: 250.38 g/mol
InChI Key: QJZPSSRNQMRETN-UHFFFAOYSA-N
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Description

1,3-Benzenediol (resorcinol) is a dihydroxybenzene derivative with hydroxyl groups at the 1- and 3-positions of the benzene ring. The compound "4-decyl-1,3-benzenediol" refers to a resorcinol derivative substituted with a decyl (10-carbon alkyl) chain at the 4-position.

Properties

CAS No.

53156-47-1

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

4-decylbenzene-1,3-diol

InChI

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-14-11-12-15(17)13-16(14)18/h11-13,17-18H,2-10H2,1H3

InChI Key

QJZPSSRNQMRETN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C(C=C(C=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4-decyl- typically involves the alkylation of resorcinol. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of 1,3-Benzenediol, 4-decyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4-decyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,3-Benzenediol, 4-decyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in dermatological treatments, particularly for skin lightening and anti-aging products.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its stability and efficacy.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4-decyl- involves its interaction with biological molecules. For instance, in skin lightening applications, it inhibits the enzyme tyrosinase, which is responsible for melanin synthesis. This inhibition reduces melanin production, leading to a lighter skin tone. The compound’s antioxidant properties also help in protecting the skin from oxidative stress.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Substituent(s) Key Functional Groups
1,3-Benzenediol (Resorcinol) 108-46-3 None Two hydroxyl groups
4-Hexyl-1,3-benzenediol 136-77-6 Hexyl (C₆H₁₃) at 4-position Two hydroxyl groups, alkyl
4-(1-Phenylethyl)-1,3-benzenediol 85-27-8 Phenylethyl at 4-position Two hydroxyl groups, aryl
4-Nonylphenol 104-40-5 Nonyl (C₉H₁₉) at 4-position Single hydroxyl group
Hydroquinone (1,4-Benzenediol) 123-31-9 None Two hydroxyl groups

Key Observations :

  • Alkyl Chain Length: Longer alkyl chains (e.g., decyl vs. hexyl or nonyl) increase hydrophobicity, reducing water solubility and enhancing lipid solubility. This property influences applications in cosmetics or polymer stabilizers .
  • Aryl vs.

Physical and Chemical Properties

Compound Name Melting Point (°C) Solubility (Water) LogP (Octanol-Water)
Resorcinol 110–115 Highly soluble 0.76
4-Hexyl-1,3-benzenediol Not reported Low ~5.2 (estimated)
4-Nonylphenol 45–50 Insoluble 5.76
Hydroquinone 172–174 Moderately soluble 0.59

Key Findings :

  • Solubility Trends: Alkyl substitution drastically reduces water solubility. For example, 4-nonylphenol is nearly insoluble, whereas resorcinol is highly soluble due to hydrogen bonding .
  • LogP Values: Longer alkyl chains increase lipophilicity (e.g., nonylphenol LogP = 5.76 vs. resorcinol = 0.76), enhancing membrane permeability and bioaccumulation risks .

Comparison with 4-Decyl-1,3-Benzenediol :

  • A decyl-substituted analog would likely share applications with 4-hexyl-1,3-benzenediol in cosmetics (e.g., stabilizers or antioxidants) but with enhanced lipid solubility for topical formulations.
  • Potential use in polymer production, similar to phosphorylated resorcinol derivatives (e.g., CAS 125997-21-9, a polymer with phosphoric trichloride) .

Toxicity and Environmental Impact

Compound Name Toxicity Profile Regulatory Status
Resorcinol Moderate toxicity (skin irritation, thyroid disruption) Restricted in cosmetics
4-Nonylphenol Endocrine disruptor, bioaccumulative Banned in EU and Canada
Hydroquinone Carcinogenic potential, organ toxicity Banned in skincare in EU
4-Hexyl-1,3-benzenediol Limited data; presumed low acute toxicity No major restrictions

Implications for 4-Decyl-1,3-Benzenediol :

  • Long alkyl chains may reduce acute toxicity compared to phenolic analogs but raise concerns about bioaccumulation.
  • Structural analogs like 4-(1-phenylethyl)-1,3-benzenediol (Symwhite 377) are considered safer for cosmetics, suggesting a similar regulatory pathway for decyl derivatives .

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